molecular formula C19H22N2O4 B5754129 3,5-dimethoxy-N-(4-morpholin-4-ylphenyl)benzamide

3,5-dimethoxy-N-(4-morpholin-4-ylphenyl)benzamide

Cat. No.: B5754129
M. Wt: 342.4 g/mol
InChI Key: LXUHOCSHIFFSEM-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(4-morpholin-4-ylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two methoxy groups attached to the benzene ring and a morpholine ring attached to the phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(4-morpholin-4-ylphenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzoic acid and 4-morpholin-4-ylphenylamine.

    Amide Bond Formation: The carboxylic acid group of 3,5-dimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 4-morpholin-4-ylphenylamine to form the amide bond.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization, column chromatography, or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(4-morpholin-4-ylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or alkyl halides in the presence of a catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.

    Reduction: Formation of 3,5-dimethoxy-N-(4-morpholin-4-ylphenyl)amine.

    Substitution: Formation of halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

3,5-dimethoxy-N-(4-morpholin-4-ylphenyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with anti-inflammatory, analgesic, or anticancer properties.

    Biological Studies: It is employed in biological studies to investigate its effects on various cellular pathways and molecular targets.

    Material Science: It is used in the development of novel materials with specific properties such as conductivity, fluorescence, or catalytic activity.

    Pharmaceutical Industry: It serves as an intermediate in the synthesis of drugs and other bioactive compounds.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(4-morpholin-4-ylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: It may bind to specific receptors on the cell surface or within the cell, modulating their activity.

    Inhibiting Enzymes: It may inhibit the activity of certain enzymes involved in key biochemical pathways.

    Modulating Signaling Pathways: It may affect signaling pathways that regulate cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethoxy-N-(2-morpholin-4-ylphenyl)benzamide
  • 3,5-dimethoxy-N-(3-morpholin-4-ylphenyl)benzamide
  • 3,5-dimethoxy-N-(4-morpholinylsulfonyl)phenylbenzamide

Comparison

3,5-dimethoxy-N-(4-morpholin-4-ylphenyl)benzamide is unique due to the specific position of the morpholine ring on the phenyl group, which may influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

3,5-dimethoxy-N-(4-morpholin-4-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-23-17-11-14(12-18(13-17)24-2)19(22)20-15-3-5-16(6-4-15)21-7-9-25-10-8-21/h3-6,11-13H,7-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUHOCSHIFFSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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